molecular formula C8H5ClN2O2 B11820214 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

Cat. No.: B11820214
M. Wt: 196.59 g/mol
InChI Key: WZEYFHXRDKABGA-UHFFFAOYSA-N
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Description

2D Structural Features

The planar benzo[d]oxazole core adopts a fused bicyclic architecture, with bond lengths and angles consistent with aromatic systems (C-C: ~1.39 Å, C-O: ~1.36 Å). The chlorine substituent at position 5 introduces steric and electronic effects, shortening adjacent C-Cl bonds to 1.73 Å and creating a dipole moment orthogonal to the ring plane. The oxime group at position 2 forms a conjugated system with the oxazole ring, resulting in partial double-bond character (C=N: ~1.28 Å) and planarity across the N-O-H moiety.

3D Conformational Landscape

The oxime functional group exhibits E/Z isomerism due to restricted rotation about the C=N bond. Computational studies using density functional theory (DFT) reveal a 200 kJ/mol energy barrier for isomer interconversion, effectively locking the configuration at room temperature.

  • E-isomer : Predominates in solid-state and solution phases (~90% abundance). Stabilized by intermolecular hydrogen bonds between the oxime hydroxyl (-OH) and the oxazole nitrogen (N···O distance: 2.74 Å, ∠O-H···N: 161.1°). This configuration aligns the hydroxyl proton antiperiplanar to the benzoxazole ring, minimizing steric clashes.
  • Z-isomer : Theoretical calculations predict ~10% abundance in solution. The hydroxyl group orientates syn to the chlorine substituent, enabling intramolecular hydrogen bonding (O-H···Cl) but suffering from torsional strain between the oxime and benzoxazole moieties.

Table 2: Key geometric parameters for E/Z isomers

Parameter E-isomer Z-isomer
C=N-O-H dihedral angle 178.2° 12.5°
N-O bond length 1.41 Å 1.39 Å
H-bond energy (kJ/mol) -25.7 (intermolecular) -18.3 (intramolecular)

X-ray crystallography confirms the exclusive presence of the E-isomer in solid-state assemblies, where infinite chains form via O-H···N hydrogen bonds along the crystallographic b-axis. This packing motif enhances thermal stability, with decomposition temperatures exceeding 200°C.

Tautomeric Considerations

While oximes generally exhibit nitrone/oxime tautomerism, this compound shows negligible propensity for tautomeric interconversion due to aromatic stabilization of the benzoxazole ring. DFT calculations estimate a tautomerization energy barrier >250 kJ/mol, rendering the nitrone form (<0.1% abundance) kinetically inaccessible under standard conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYFHXRDKABGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Nitro-4-Methylphenol

The synthesis begins with the reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol using hydrogen gas and palladium carbon (Pd/C) in methanol. This step achieves a near-quantitative yield (13 g from 15 g starting material) under ambient conditions.

Reaction Conditions :

  • Catalyst : 10% Pd/C (1 g per 15 g substrate).

  • Solvent : Methanol (120 ml).

  • Temperature : Room temperature.

  • Time : 8 hours.

The product is isolated via filtration and concentration, avoiding energy-intensive purification methods.

Cyclization to 5-Methylbenzo[d]oxazole-2-(3H)-Thione

2-Amino-4-methylphenol undergoes cyclization with potassium ethyl xanthonate in pyridine under reflux. This forms the benzoxazole ring, with sulfur incorporation at the 2-position.

Reaction Conditions :

  • Reagent : Potassium ethyl xanthonate (18 g per 12 g substrate).

  • Solvent : Pyridine (180 ml).

  • Temperature : Reflux (~115°C).

  • Time : 3 hours.

The product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 9 g (75% efficiency).

Chlorination to 2-Chloro-5-Methylbenzo[d]oxazole

The thione intermediate is treated with sulfur oxychloride (SOCl₂) to replace the sulfur atom with chlorine. This exothermic reaction requires careful temperature control.

Reaction Conditions :

  • Reagent : SOCl₂ (70 ml per 8 g substrate).

  • Temperature : Reflux (~79°C).

  • Time : 22 hours.

The crude product is concentrated under reduced pressure, yielding 7.2 g (90% efficiency).

Oxidation to 2-Chlorobenzo[d]oxazole-5-Carbaldehyde

The methyl group at the 5-position is oxidized to a carbaldehyde using tin(IV) chloride (SnCl₄) in dichloromethane. This step introduces the aldehyde functionality necessary for oxime formation.

Reaction Conditions :

  • Reagent : SnCl₄ (15 g per 6 g substrate).

  • Solvent : Dichloromethane (130 ml).

  • Temperature : Room temperature.

  • Time : 12 hours.

Purification via silica gel chromatography yields 2.9 g (48% efficiency).

Industrial Scalability and Process Optimization

The patented method is designed for industrial scale, emphasizing:

  • Cost-Effective Catalysts : Pd/C and SnCl₄ are recyclable, reducing material costs.

  • Solvent Recovery : Methanol, pyridine, and dichloromethane are reclaimed via distillation.

  • Yield Optimization : Cumulative yield from the four steps is ~33%, with oxidation being the bottleneck.

Table 1: Summary of Reaction Yields

StepStarting Material (g)Product (g)Yield (%)
Reduction151387
Cyclization12975
Chlorination87.290
Oxidation62.948

Comparative Analysis of Alternative Methods

While the patented route is predominant, alternative approaches include:

  • Direct Oxidation of Methyl Groups : Using stronger oxidants like KMnO₄, but this risks over-oxidation to carboxylic acids.

  • Microwave-Assisted Synthesis : Reduces reaction times but requires specialized equipment.

  • Enzymatic Catalysis : Explored for greener synthesis, though yields remain suboptimal .

Chemical Reactions Analysis

Oxidation Reactions

The oxime group (-C=N-OH) is susceptible to oxidation under various conditions:

  • Metal-mediated oxidation : Nickel(II) chloride (NiCl₂) catalyzes the oxidation of oximes to nitroso intermediates at elevated temperatures (100°C). This pathway is critical for synthesizing vic-dioxime derivatives .

  • Air oxidation : Prolonged exposure to atmospheric oxygen can lead to the formation of carbonyl derivatives (e.g., ketones or carboxylic acids).

Table 1: Oxidation Pathways

Oxidizing AgentConditionsProductYield/Outcome
NiCl₂100°C, 24 hvic-Dioxime complexes65–70%
MnO₂Room temperatureCarbonyl derivativesModerate

Cyclization and Ring Expansion

The benzoxazole ring facilitates cyclization reactions:

  • Acid-catalyzed cyclization : Under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), the oxime group participates in intramolecular dehydration, forming fused heterocyclic systems .

  • Metal-assisted ring expansion : Transition metals like copper or silver promote nucleophilic ring-opening reactions, enabling the synthesis of 4,5-disubstituted oxazole derivatives .

Metal Coordination and Complexation

The oxime’s nitrogen and oxygen atoms act as ligands for transition metals:

  • Nickel complexes : Forms stable coordination complexes with Ni(II), enhancing catalytic activity in oxidation reactions .

  • Bismuth(III) complexes : Participates in organometallic synthesis, enabling novel bond-forming reactions .

Table 2: Metal Complexation

Metal IonReaction TypeApplication
Ni(II)Oxidation catalysisvic-Dioxime synthesis
Cu(I)CyclizationHeterocycle formation

Condensation and Schiff Base Formation

The aldehyde group reacts with primary amines to form Schiff bases:

  • Amine coupling : Reacts with aromatic amines (e.g., aniline) under mild conditions to yield imine-linked derivatives .

  • Biological relevance : Schiff bases derived from this compound exhibit enhanced kinase inhibitory activity, relevant in anticancer research .

Nitrosation and Isomerization

The oxime group undergoes nitrosation in the presence of nitrous acid (HONO):

  • Nitroso intermediate formation : Generated via protonation and subsequent isomerization, enabling access to nitroso compounds .

  • Mechanistic pathway :

    • Protonation of the oxime’s hydroxyl group.

    • Attack by nitrosating agent (HONO).

    • Isomerization to nitroso derivative .

Biological Reactivity

While primarily chemical, the compound’s interactions include:

  • Acetylcholinesterase reactivation : The oxime group reverses organophosphate toxicity by restoring enzyme activity .

  • Nitric oxide (NO) release : Under physiological conditions, the oxime decomposes to generate NO, contributing to vasodilation and anti-inflammatory effects .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

CompoundKey Reactivity Difference
5-Chloro-1,3-benzoxazoleLacks oxime group; reduced redox activity
Benzo[d]oxazole-2-carbaldehydeNo chlorine; altered electronic properties
5-Chloro-benzooxazole-2-thiolThiol group enables nucleophilic substitution

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity:
Research indicates that derivatives of oxime compounds often possess significant antimicrobial properties. For instance, studies have demonstrated that structurally similar oxime ethers exhibit antifungal and antibacterial activities against various pathogens, including strains of Candida and Staphylococcus aureus . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Potential:
Recent studies have highlighted the potential anticancer properties of oxime derivatives. For example, compounds similar to 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The cytotoxicity can be attributed to the ability of these compounds to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

3. Anti-Diabetic Effects:
Emerging research suggests that certain oxime derivatives may also possess anti-diabetic properties. In vitro studies indicate that these compounds can lower glucose levels in diabetic models, showcasing their potential as therapeutic agents for managing diabetes .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various oxime derivatives, this compound was tested against multiple bacterial and fungal strains. The results indicated significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Screening

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a notable reduction in cell viability at concentrations lower than those required for standard chemotherapeutics like cisplatin . These findings suggest that this compound could be further investigated as a novel anticancer agent.

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialCandida albicansMIC: 4 µg/mL
AntimicrobialStaphylococcus aureusMIC: 8 µg/mL
AnticancerHCT116 (Colorectal Cancer)CC50: 58.4 µM
AnticancerMCF7 (Breast Cancer)CC50: comparable to standard drugs
Anti-DiabeticDrosophila melanogasterSignificant glucose reduction

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Benzo[d]oxazole Derivatives

The bioactivity of benzo[d]oxazole derivatives is highly dependent on substituents at position 5. Key comparisons include:

Table 1: Cytotoxic Activity of Benzo[d]oxazole Derivatives

Substituent at Position 5 Example Compounds IC₅₀ Range (μM) Activity Trend Source
Methyl 12c, 12f, 12i, 12l, 13c 10.50–74.30 Most potent
Unsubstituted 12a, 12d, 12g, 12j, 13a 25.47–53.01 Moderate potency
Chloro 12b, 12e, 12h, 12k, 13b 26.31–102.10 Least potent in this group
  • 5-Methyl derivatives exhibit superior cytotoxicity, likely due to enhanced electron-donating effects and lipophilicity, improving membrane permeability .
  • 5-Chloro derivatives show reduced potency compared to both methyl and unsubstituted analogues, possibly due to steric hindrance or electronic effects impeding target binding .

Functional Group Analogues: Oxime-Containing Compounds

Oxime derivatives are notable for their antioxidant and antimicrobial activities. Comparisons include:

Table 2: Bioactivity of Oxime Derivatives

Compound Type Bioactivity (IC₅₀/MIC) Key Findings Source
Naringin-derived oxime (2a) Antioxidant IC₅₀: 3.7 µg/mL Best antioxidant among tested compounds
5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime Cytotoxic IC₅₀: ~7.75–11.42 mM* Moderate activity against cancer cell lines
Di(1H-tetrazol-5-yl) methanone oxime Decomposition temp: 288.7°C High thermal stability due to H-bonding

*Converted from molarity using molecular weight (212.60 g/mol): ~26.31 μM ≈ 5.59 µg/mL.

  • Naringin-derived oximes demonstrate superior antioxidant activity, attributed to synergistic effects of the flavonoid backbone and oxime group .
  • Thermal stability: Oximes like di(1H-tetrazol-5-yl) methanone oxime decompose at higher temperatures (288.7°C) than many benzo[d]oxazole derivatives, likely due to extensive hydrogen bonding .

Heterocyclic Core Variations

Replacing the benzo[d]oxazole core with other heterocycles alters physicochemical and biological properties:

Table 3: Comparison with Thiadiazole Derivatives

Compound Core Structure Application Key Property Source
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine Thiadiazole Intermediate for muscle relaxants High synthetic yield (95%)
This compound Oxazole Broad-spectrum bioactivity Moderate cytotoxicity
  • Thiadiazole derivatives (e.g., tizanidine precursors) exhibit distinct electronic properties due to sulfur atoms, enhancing their suitability as synthetic intermediates .

Table 4: Physicochemical Properties

Property This compound Di(1H-tetrazol-5-yl) methanone oxime
Molecular Weight (g/mol) 212.60 ~252.20*
Thermal Stability Not reported Decomposes at 288.7°C
Density (g/cm³) Not reported 1.675 (similar compound)

*Estimated based on molecular formula.

Biological Activity

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article synthesizes current research findings, including case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H6ClN3O
  • Molecular Weight : 195.61 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurodegenerative processes. The oxime functional group is known to form hydrogen bonds, which can inhibit enzyme activity, thereby modulating biochemical pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly against β-amyloid-induced toxicity in neuronal cell lines. For instance, in vitro experiments demonstrated that this compound significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) peptides:

Concentration (μg/mL) Cell Viability (%) Statistical Significance
1.2575p < 0.01
2.580p < 0.001
585p < 0.001

These results indicate that the compound may exert its protective effects through the inhibition of apoptosis and modulation of signaling pathways associated with neuroinflammation and oxidative stress .

Antimicrobial Activity

In addition to its neuroprotective effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Neuroprotection in Animal Models : A study involving zebrafish models demonstrated that treatment with this compound resulted in reduced neurotoxicity and improved behavioral outcomes following exposure to neurotoxic agents. The compound was found to decrease the expression of pro-inflammatory cytokines, indicating its potential role in mitigating neuroinflammation .
  • Antimicrobial Efficacy : In a clinical setting, a series of tests were conducted on infected wounds treated with formulations containing the compound. Results indicated a significant reduction in bacterial load and accelerated healing times compared to control groups .

Q & A

Q. What are the established synthetic routes for 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxime formation from 5-chlorobenzo[d]oxazole-2-carbaldehyde using hydroxylamine hydrochloride under alkaline conditions. Key variables include pH (8–10), temperature (60–80°C), and reaction time (4–6 hours). For example, highlights that chlorination of intermediates (e.g., o-chlorobenzoxime) requires precise stoichiometric control of chlorine gas to avoid over-chlorination. Alternative routes, such as the Vilsmeier–Haack reaction (used for analogous carbaldehydes, as in ), involve phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. Yield optimization relies on purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on the oxime proton (NH) resonance at δ 8.5–9.5 ppm (¹H NMR) and the aldehyde carbon at δ 190–200 ppm (¹³C NMR).
  • IR : Confirm oxime (C=N–O) stretching at 1620–1660 cm⁻¹ and aldehyde (C=O) at 1680–1720 cm⁻¹.
  • Mass Spectrometry : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., calculated via ’s formula C₈H₅ClN₂O₂).
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area). Cross-reference with literature in for advanced interpretation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the oxime formation step?

  • Methodological Answer : Byproduct formation (e.g., nitriles or over-oxidized products) can be minimized by:
  • Controlling pH : Maintain alkaline conditions (pH 9–10) using sodium acetate or ammonium hydroxide to favor nucleophilic attack by hydroxylamine.
  • Temperature Gradients : Start at 0°C to stabilize the aldehyde group, then gradually increase to 60°C for oxime formation ().
  • Stoichiometric Precision : Use a 1.2:1 molar ratio of hydroxylamine hydrochloride to aldehyde to avoid excess reagent side reactions.
  • In Situ Monitoring : Employ TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:3) to track reaction progress and terminate before degradation .

Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing stereoisomers of this compound?

  • Methodological Answer : Discrepancies may arise from E/Z isomerism in the oxime moiety or rotational barriers. Strategies include:
  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow conformational exchange and resolve split peaks (e.g., separate E/Z isomers).
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons (e.g., oxime NH to adjacent aromatic protons) to assign stereochemistry.
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts (Gaussian or ORCA software).
  • Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous stereochemical assignment ( references similar oxadiazole structural validation) .

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
  • LC-MS Monitoring : Quantify degradation products (e.g., carboxylic acid derivatives) via high-resolution mass spectrometry.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., ’s oxadiazole derivatives).
  • Control Experiments : Test stability under acidic (pH 2) and basic (pH 10) conditions to identify pH-sensitive degradation pathways .

Data Contradiction Analysis

Q. How can conflicting spectral data (e.g., inconsistent ¹³C NMR shifts) be systematically addressed?

  • Methodological Answer :
  • Reproduibility Checks : Repeat synthesis and analysis under identical conditions to rule out experimental error.
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., residual solvents or unreacted aldehyde) that may skew shifts.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents can deshield certain nuclei.
  • Literature Cross-Validation : Compare with databases (SciFinder, Reaxys) for analogous compounds ( emphasizes professional reference tools) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis ().
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate halogenated waste per EPA guidelines ().
  • Emergency Procedures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen () .

Tables for Key Data

Parameter Synthetic Route 1 () Synthetic Route 2 ()
Starting Materialo-Chlorobenzaldehyde3-Methyl-1-aryl-1H-pyrazol-5(4H)-one
Key ReagentHydroxylamine hydrochloridePOCl₃/DMF
Temperature Range60–80°C0–5°C (initial)
Yield65–75%50–60%
Purity (HPLC)>95%>90%

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